2-(4-Pyridinyl)oxazolo[4,5-b]pyridine 2-(4-Pyridinyl)oxazolo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.: 52333-72-9
VCID: VC18586934
InChI: InChI=1S/C11H7N3O/c1-2-9-10(13-5-1)14-11(15-9)8-3-6-12-7-4-8/h1-7H
SMILES:
Molecular Formula: C11H7N3O
Molecular Weight: 197.19 g/mol

2-(4-Pyridinyl)oxazolo[4,5-b]pyridine

CAS No.: 52333-72-9

Cat. No.: VC18586934

Molecular Formula: C11H7N3O

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Pyridinyl)oxazolo[4,5-b]pyridine - 52333-72-9

Specification

CAS No. 52333-72-9
Molecular Formula C11H7N3O
Molecular Weight 197.19 g/mol
IUPAC Name 2-pyridin-4-yl-[1,3]oxazolo[4,5-b]pyridine
Standard InChI InChI=1S/C11H7N3O/c1-2-9-10(13-5-1)14-11(15-9)8-3-6-12-7-4-8/h1-7H
Standard InChI Key JIZWSKGUJOYVOK-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(N=C1)N=C(O2)C3=CC=NC=C3

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

2-(4-Pyridinyl)oxazolo[4,5-b]pyridine consists of a bicyclic framework where an oxazole ring (five-membered, containing one oxygen and one nitrogen atom) is fused to a pyridine ring (six-membered, with one nitrogen atom). The 4-pyridinyl substituent extends from the oxazole's 2-position, creating a planar, electron-rich system conducive to π-π stacking interactions .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular formulaC₁₁H₇N₃O
Molecular weight197.20 g/mol
logP (octanol-water)1.88 ± 0.12
Hydrogen bond acceptors4
Rotatable bonds2

The compound’s moderate lipophilicity (logP = 1.88) facilitates membrane permeability while retaining sufficient aqueous solubility for biological activity . Quantum mechanical calculations using density functional theory (DFT) at the B3LYP/6-311G(d,p) level reveal a HOMO-LUMO energy gap of 4.35–4.49 eV, indicating stability against electrophilic attack .

Synthetic Methodologies

Cyclization of Pyridine Derivatives

A primary route involves cyclizing 5-bromo-3-hydroxy-2-aminopyridine precursors under acidic conditions. For example, treatment with polyphosphoric acid at 120°C yields the oxazolo[4,5-b]pyridine core, followed by Suzuki-Miyaura coupling to introduce the 4-pyridinyl group .

Catalyst-Mediated Condensation

Silica-supported perchloric acid (HClO₄·SiO₂) catalyzes the one-pot condensation of 2-amino-3-hydroxypyridine with substituted benzoic acids, achieving yields up to 78% for 2-aryloxazolo[4,5-b]pyridines . This method is advantageous for large-scale synthesis due to minimal byproduct formation.

Reaction Scheme:

2-Amino-3-hydroxypyridine+Benzoic acid derivativeHClO4SiO22-(Substituted)oxazolo[4,5-b]pyridine\text{2-Amino-3-hydroxypyridine} + \text{Benzoic acid derivative} \xrightarrow{\text{HClO}_4\cdot\text{SiO}_2} \text{2-(Substituted)oxazolo[4,5-b]pyridine}

Pharmacological Applications

Antimicrobial Activity

2-(4-Trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine (P7) demonstrates superior activity against Pseudomonas aeruginosa (MIC = 8 μg/mL) compared to gentamicin (MIC = 16 μg/mL) . The trifluoromethoxy group enhances membrane penetration and target affinity, likely through hydrophobic interactions with bacterial DNA gyrase .

Table 2: Antimicrobial Profile of Selected Derivatives

CompoundE. coli (MIC, μg/mL)S. aureus (MIC, μg/mL)P. aeruginosa (MIC, μg/mL)
P5 (4-methoxyphenyl)321616
P6 (4-CF₃phenyl)16816
P7 (4-OCF₃phenyl)1688

Neuroimaging Probes

18F-labeled derivatives enable non-invasive detection of α7 nicotinic acetylcholine receptors (α7nAChR) in atherosclerotic plaques. Radiolabeling via a Stynthra RNplus module achieves 13.2% radiochemical yield and >99% purity, with in vivo PET-CT imaging confirming uptake in New Zealand rabbit models .

Anti-Inflammatory and Analgesic Effects

2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine reduces carrageenan-induced paw edema in rats by 68% at 10 mg/kg, matching indomethacin’s efficacy . Unlike traditional NSAIDs, it avoids gastric irritation by lacking carboxylic acid groups .

Structure-Activity Relationships (SAR)

Substituent Effects on Antimicrobial Potency

  • Electron-withdrawing groups (e.g., -CF₃, -OCF₃) at the 4-position enhance activity against Gram-negative pathogens by increasing lipophilicity and gyrase binding .

  • Methoxy groups improve solubility but reduce potency against MRSA .

Neuroimaging Optimization

  • 18F-labeling at the oxazole’s 5-position maintains α7nAChR affinity (Kd = 2.1 nM) while improving pharmacokinetics .

  • logP adjustments between 1.8–2.2 balance blood-brain barrier penetration and nonspecific binding .

ADME and Toxicity Profiling

Absorption and Distribution

Predicted intestinal absorption is 92% (Caco-2 model), with a blood-brain barrier penetration score of 0.87 (optimal range: 0.7–1.0) . Plasma protein binding is moderate (78%), allowing sufficient free drug concentrations .

Metabolic Stability

Cytochrome P450 3A4 mediates primary oxidation, producing inactive pyridine-N-oxide metabolites. Half-life in human liver microsomes is 42 minutes, suggesting twice-daily dosing .

Future Directions

  • Targeted Drug Delivery: Conjugation with nanoparticles may enhance bioavailability for CNS applications .

  • Dual-Action Inhibitors: Hybrid structures combining oxazolo[4,5-b]pyridine with β-lactam moieties could combat multidrug-resistant pathogens .

  • Clinical Translation: Phase I trials for the 18F-labeled derivative are warranted to validate its atherosclerosis imaging utility .

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